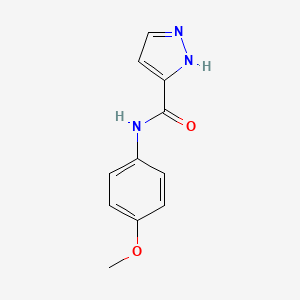
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “N-(4-Methoxyphenyl)” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) at the 4th position .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between appropriate precursors. For instance, a compound with a similar structure, N-(4-methoxyphenyl)-2-chloroacetamide, was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectral properties .
Scientific Research Applications
Synthesis and Characterization
- N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide and its derivatives are synthesized for various research applications. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Structural and Spectral Analysis
- Structural and spectral studies of similar compounds provide insights into their physical and chemical properties. Kumara et al. (2018) characterized a novel pyrazole derivative, confirming its structure through various spectroscopic methods (Kumara, Kumar, Kumar, & Lokanath, 2018).
Potential Radiotracer Development
- Research includes the development of radiotracers for positron emission tomography (PET). Katoch-Rouse and Horti (2003) demonstrated the synthesis of a radiolabeled compound potentially useful for studying CB1 cannabinoid receptors in the brain (†. Katoch-Rouse & Horti, 2003).
Antimicrobial Activities
- Various derivatives of this compound have been investigated for their antimicrobial activities. Korkusuz, Yıldırım, & Albayrak (2013) synthesized derivatives with antimicrobial properties against bacteria and yeasts (Korkusuz, Yıldırım, & Albayrak, 2013).
Nonlinear Optical Properties
- The nonlinear optical properties of derivatives are explored in research. Tamer et al. (2015) conducted a study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, examining its molecular properties (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
Corrosion Protection Studies
- Paul, Yadav, & Obot (2020) investigated the use of a compound related to this compound for corrosion protection of mild steel, demonstrating its effectiveness in specific conditions (Paul, Yadav, & Obot, 2020).
Osteopromotive Activity
- The osteopromotive activity of derivatives is another area of interest. Han et al. (2013) explored the effects of a pyrazole carboxamide derivative on osteogenic differentiation of cells (Han, Yu, Ge, Guo, Zhang, Zhao, & Yang, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, which could potentially be influenced by this compound .
Result of Action
Similar compounds have been found to induce various molecular and cellular effects, which could potentially be induced by this compound .
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJNTNCDJJUPEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)
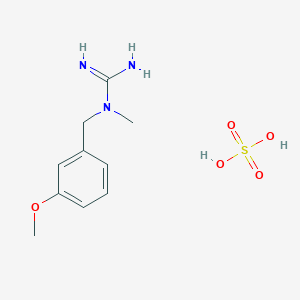

![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride](/img/structure/B2393195.png)

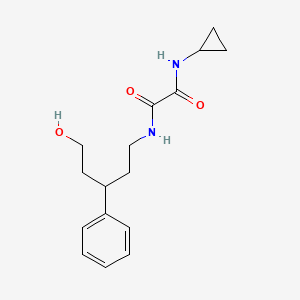
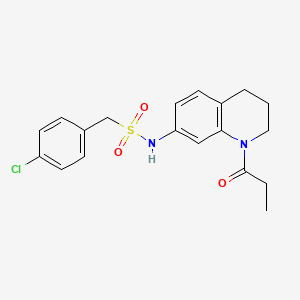
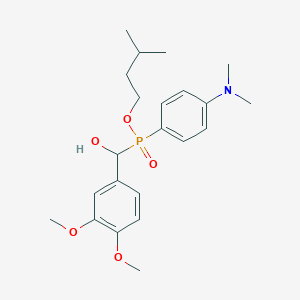

![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2393206.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)
